Arabenoic acid
Description
Conceptual Framework and Research Significance in Organic Chemistry and Biochemistry
5-Hydroxy-3-methoxy-2-pentenoic acid is a multifunctional organic compound characterized by a five-carbon backbone. Its structure, as detailed in Table 1, incorporates several key functional groups that dictate its potential chemical reactivity and biological significance. The presence of a carboxylic acid group confers acidic properties and provides a site for esterification and amide bond formation. The α,β-unsaturation (a double bond between the second and third carbon atoms) is a site for potential addition reactions and can influence the molecule's electronic properties. Furthermore, the hydroxyl group at the 5-position and a methoxy (B1213986) group at the 3-position introduce polarity and the potential for hydrogen bonding, which could significantly impact its solubility and interactions with biological macromolecules.
Table 1: Chemical Identity of 5-Hydroxy-3-methoxy-2-pentenoic acid
| Property | Value |
|---|---|
| IUPAC Name | (2E)-5-Hydroxy-3-methoxy-2-pentenoic acid chemspider.com |
| Molecular Formula | C6H10O4 chemspider.com |
| Average Mass | 146.142 Da chemspider.com |
| Structure | HO-CH2-CH2-C(OCH3)=CH-COOH |
From a biochemical perspective, short-chain fatty acids (SCFAs), which are fatty acids with fewer than six carbon atoms, are known to play crucial roles in various physiological processes. frontiersin.orgcasi.orgcreative-proteomics.commdpi.comlayerorigin.com They are primarily produced in the gut by the fermentation of dietary fibers and have been implicated in energy metabolism, immune regulation, and gut-brain communication. frontiersin.orgcasi.orgcreative-proteomics.commdpi.comlayerorigin.com The functional groups on 5-Hydroxy-3-methoxy-2-pentenoic acid suggest it could potentially interact with biological systems in a manner analogous to other modified SCFAs, although specific research is currently lacking.
Positioning within the Pentenoic Acid Class and Related Chemical Entities
Pentenoic acids are a class of unsaturated carboxylic acids containing a five-carbon chain. wikipedia.org The position of the double bond and the presence of substituents give rise to a variety of isomers and derivatives. 5-Hydroxy-3-methoxy-2-pentenoic acid is a substituted derivative of 2-pentenoic acid. A comparison with its parent compound and a structurally similar naturally occurring compound is presented in Table 2.
Table 2: Comparison of 5-Hydroxy-3-methoxy-2-pentenoic acid with Related Compounds
| Compound | Molecular Formula | Key Structural Features | Known Context |
|---|---|---|---|
| 2-Pentenoic acid | C5H8O2 | Five-carbon chain with a carboxylic acid and a double bond at the 2-position. wikipedia.org | Used as a flavoring agent. wikipedia.org |
| 5-Hydroxy-3-methoxy-2-pentenoic acid | C6H10O4 | A 2-pentenoic acid with a hydroxyl group at the 5-position and a methoxy group at the 3-position. chemspider.com | Primarily documented in chemical databases with no extensive research. |
| 5-Hydroxy-3-methyl-2-pentenoic acid | C6H10O3 | A 2-pentenoic acid with a hydroxyl group at the 5-position and a methyl group at the 3-position. nih.govplantaedb.com | Reported to be found in the mangrove plant Rhizophora mucronata. nih.govplantaedb.com |
The existence of the related compound, 5-Hydroxy-3-methyl-2-pentenoic acid, in a natural source suggests the possibility that 5-Hydroxy-3-methoxy-2-pentenoic acid could also be a natural product waiting to be discovered in other organisms. The structural similarities and differences between these compounds provide a basis for comparative studies to understand how the methoxy versus methyl substitution influences their chemical and biological properties.
Overview of Current Research Landscape and Key Unanswered Questions
The current research landscape for 5-Hydroxy-3-methoxy-2-pentenoic acid is notably sparse. Its existence is documented in chemical databases such as ChemSpider, but there is a significant absence of peer-reviewed studies detailing its synthesis, characterization, or biological activity. This lack of information presents both a challenge and an opportunity for the scientific community.
The primary unanswered questions surrounding this compound are fundamental and form a roadmap for future research endeavors:
Natural Occurrence: Does 5-Hydroxy-3-methoxy-2-pentenoic acid exist in nature? If so, in what organisms and what is its biosynthetic pathway?
Synthesis and Characterization: What are efficient and stereoselective methods for the chemical synthesis of this compound? What are its detailed spectroscopic properties (e.g., NMR, IR, Mass Spectrometry) and physicochemical characteristics (e.g., melting point, boiling point, solubility)?
Chemical Reactivity: How do the various functional groups influence its reactivity? What are its degradation pathways and stability under different conditions?
Biological Activity: Does this compound exhibit any significant biological effects? Could it, for instance, act as a signaling molecule, an enzyme inhibitor, or a precursor for other bioactive compounds?
Potential Applications: Based on its structure and potential activities, could this compound have applications in fields such as pharmacology, agriculture, or materials science?
Structure
3D Structure
Properties
CAS No. |
136468-08-1 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(E)-5-hydroxy-3-methoxypent-2-enoic acid |
InChI |
InChI=1S/C6H10O4/c1-10-5(2-3-7)4-6(8)9/h4,7H,2-3H2,1H3,(H,8,9)/b5-4+ |
InChI Key |
RUKBZMQXLNLXDE-SNAWJCMRSA-N |
Isomeric SMILES |
CO/C(=C/C(=O)O)/CCO |
Canonical SMILES |
COC(=CC(=O)O)CCO |
Synonyms |
5-hydroxy-3-methoxy-2-pentenoic acid arabenoic acid |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of 5 Hydroxy 3 Methoxy 2 Pentenoic Acid
Analysis of (E)- and (Z)-Geometric Isomerism and its Chemical Implications
Geometric isomerism, also known as cis-trans or E/Z isomerism, occurs in alkenes due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different groups. studymind.co.uk In the case of 5-Hydroxy-3-methoxy-2-pentenoic acid, the double bond is between the second and third carbon atoms (C2 and C3).
To assign the configuration as either (E) or (Z), the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.
At Carbon 2 (C2): The attached groups are a carboxylic acid (-COOH) and a hydrogen atom (-H). The -COOH group is assigned a higher priority than the -H atom based on atomic number.
At Carbon 3 (C3): The attached groups are a methoxy (B1213986) group (-OCH3) and a 2-hydroxyethyl group (-CH2CH2OH). The -OCH3 group has a higher priority because the oxygen atom directly attached to C3 has a higher atomic number than the carbon atom of the -CH2CH2OH group.
The (Z)-isomer is the configuration where the two higher-priority groups (-COOH on C2 and -OCH3 on C3) are on the same side of the double bond. The (E)-isomer has these higher-priority groups on opposite sides. docbrown.info The (2E) isomer is a known compound. chemspider.com
Chemical Implications: The different spatial arrangement of atoms in (E) and (Z) isomers leads to distinct physical and chemical properties. studymind.co.uk
Physical Properties: Differences in polarity and molecular shape can affect properties such as boiling point, melting point, and solubility. The (Z)-isomer, with key functional groups on the same side, may exhibit different intermolecular forces than the more linear (E)-isomer.
Reactivity: The stereochemistry can influence the molecule's reactivity. studymind.co.uk For instance, the proximity of the carboxylic acid and hydroxyethyl groups in one isomer might facilitate intramolecular reactions, such as lactonization, under certain conditions, a pathway that would be sterically hindered in the other isomer. docbrown.info
Interactive Data Table: CIP Priority for 5-Hydroxy-3-methoxy-2-pentenoic acid
| Carbon Atom | Substituent Group | Priority |
| C2 | -COOH | High |
| -H | Low | |
| C3 | -OCH3 | High |
| -CH2CH2OH | Low |
Considerations for Diastereomeric and Enantiomeric Forms
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A molecule must be chiral to exist as a pair of enantiomers, which typically requires the presence of one or more stereocenters (e.g., a carbon atom bonded to four different groups). Upon examination of the structure of 5-Hydroxy-3-methoxy-2-pentenoic acid (HO-CH2-CH2-C(OCH3)=CH-COOH), it is evident that there are no chiral centers. Therefore, the molecule is achiral and does not have enantiomeric forms.
Diastereomers are stereoisomers that are not mirror images of each other. The relationship between the (E)- and (Z)-isomers of 5-Hydroxy-3-methoxy-2-pentenoic acid falls under this definition. They are stereoisomers but are not mirror images, making them diastereomers of one another.
Strategies for Stereoselective Synthesis and Isomer Separation
The controlled synthesis of a specific stereoisomer is a critical aspect of organic chemistry, often referred to as stereoselective synthesis. iupac.org
Stereoselective Synthesis: Several established synthetic methods can be employed to favor the formation of either the (E) or (Z) isomer of an alkene.
Wittig Reaction: This reaction is a widely used method for creating carbon-carbon double bonds. The stereochemical outcome can often be controlled by the choice of reagents. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides typically yield the (Z)-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that commonly shows high selectivity for the (E)-isomer, often providing better yields and easier purification.
Asymmetric Hydrogenation: For related unsaturated carboxylic acids, asymmetric hydrogenation using chiral catalysts is a powerful technique to produce specific stereoisomers. nih.gov
Isomer Separation: When a synthesis produces a mixture of (E) and (Z) isomers, separation is necessary to isolate the desired compound.
Chromatography: Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for separating geometric isomers. researchgate.netchromatographyonline.com The separation is based on the different affinities of the isomers for the stationary phase due to their distinct polarities and shapes. nih.gov Silica gel impregnated with silver salts can sometimes enhance the separation of E/Z isomers due to varying pi-complex interactions with the silver ions. researchgate.net
Selective Crystallization or Acidification: In some cases, isomers can be separated by fractional crystallization if their solubilities differ significantly. For acidic compounds, selective separation can sometimes be achieved by careful acidification of a solution of their salts, exploiting differences in pKa or crystal lattice energies between the isomers. researchgate.net
Interactive Data Table: Synthesis and Separation Strategies
| Strategy | Method | Typical Outcome/Use |
| Stereoselective Synthesis | Wittig Reaction (Stabilized Ylide) | Favors (E)-isomer |
| Wittig Reaction (Unstabilized Ylide) | Favors (Z)-isomer | |
| Horner-Wadsworth-Emmons | High selectivity for (E)-isomer | |
| Isomer Separation | Column Chromatography / HPLC | Separation based on polarity differences |
| Selective Acidification | Separation based on pKa/solubility differences |
Advanced Synthetic Methodologies for 5 Hydroxy 3 Methoxy 2 Pentenoic Acid and Its Analogues
Chemo-catalytic Synthesis Routes and Reaction Optimization
Modern organic synthesis relies heavily on the development of novel catalytic systems to achieve high efficiency and selectivity. The structural motifs of 5-hydroxy-3-methoxy-2-pentenoic acid—a γ-hydroxy-α,β-unsaturated acid with a methoxy (B1213986) group at the β-position—suggest that a combination of catalytic strategies would be necessary for its effective synthesis.
A significant advancement in the synthesis of functionalized pentenoic acid esters is the use of solid Lewis acid catalysts, particularly tin-containing silicates like Sn-Beta. rsc.orgrsc.org Research has demonstrated the direct conversion of pentose (B10789219) sugars into trans-2,5-dihydroxy-3-pentenoic acid methyl ester using these catalysts. rsc.orgresearchgate.net This process occurs in methanol (B129727) under alkali-free conditions at temperatures between 140–180 °C, achieving yields up to 33%. rsc.orgrsc.org
The reaction proceeds through a cascade of consecutive dehydrations of the pentose sugar to form a β,γ-unsaturated α-keto-aldehyde intermediate. This intermediate is then converted into the final β,γ-unsaturated α-hydroxy ester. rsc.org The proposed mechanism highlights the remarkable ability of tin-containing silicates to catalyze these complex transformations in a single step. rsc.orgrsc.org
| Catalyst | Substrate | Product | Yield (%) | Conditions |
| Sn-Beta | Xylose, Lyxose, Ribose | trans-2,5-dihydroxy-3-pentenoic acid methyl ester | up to 33 | Methanol, 140–180 °C |
This table illustrates the application of tin-containing silicates in the synthesis of a dihydroxy-pentenoic acid ester, a close analogue to the target molecule.
Adapting this methodology for 5-hydroxy-3-methoxy-2-pentenoic acid would likely involve selective methylation of the hydroxyl group at the 3-position or starting with a methoxy-containing precursor. The use of a solid, reusable catalyst like Sn-Beta offers significant advantages in terms of process sustainability and simplification of purification.
Achieving the desired regiochemistry and stereochemistry is paramount in the synthesis of complex molecules. For γ-hydroxy-α,β-unsaturated esters, several strategies have been developed. One effective method involves the Horner-Wadsworth-Emmons reaction of O-protected chiral α-hydroxy aldehydes with phosphonate (B1237965) reagents. mdpi.orgresearchgate.net This approach allows for the stereoselective formation of the α,β-unsaturated ester moiety, typically with high E-selectivity. researchgate.net
The synthesis of the required chiral α-hydroxy aldehyde precursors can be accomplished from chiral cyanohydrins, which in turn can be prepared with high enantiomeric purity using enzymatic methods. mdpi.org This chemoenzymatic approach provides excellent control over the stereocenter at the γ-position.
Another strategy involves the asymmetric methoxy-mercuration of α,β-unsaturated esters using a chiral auxiliary, such as (-)-menthol. oup.com This method has been shown to produce β-methoxylated derivatives with partial asymmetric induction, suggesting a mechanism involving a cyclic mercurinium ion intermediate. oup.com
The conversion of γ-valerolactone (GVL), a biomass-derived platform chemical, to pentenoic acids offers a sustainable route to the carbon backbone of the target molecule. rsc.orgrsc.org This process typically involves acid-catalyzed ring-opening of GVL to a mixture of pentenoic acid isomers. rsc.orgresearchgate.net Bifunctional catalysts, such as platinum supported on acidic zeolites, can then be used to hydrogenate these intermediates to pentanoic acid. rsc.orgrsc.org Understanding the thermodynamics and kinetics of the ring-opening and subsequent isomerization and hydrogenation steps is crucial for controlling the product distribution and selectively obtaining the desired 2-pentenoic acid scaffold. rsc.org
The mechanism of action for tin-containing silicate (B1173343) catalysts in sugar conversion is also an area of active research. These solid Lewis acids are capable of activating carbonyl groups, facilitating isomerizations, aldol (B89426) and retro-aldol reactions, and specific dehydrations, all of which are key transformations in the conversion of biomass to valuable chemicals. rsc.org
Biocatalytic and Enzymatic Synthesis Development
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing unparalleled selectivity. For the synthesis of chiral hydroxylated compounds, several classes of enzymes are of particular interest.
Aldolases are enzymes that catalyze the formation of carbon-carbon bonds and have been investigated for the synthesis of hydroxylated building blocks. nih.gov Engineered aldolases have been successfully used on an industrial scale for the production of β-hydroxyl-α-amino acids, demonstrating the potential of this enzyme class for creating chiral centers with high stereoselectivity. engconfintl.org
Lipases are another important class of enzymes in organic synthesis, frequently employed for the kinetic resolution of racemic alcohols and esters. mdpi.com Lipase-mediated hydrolysis or acylation can selectively transform one enantiomer of a racemic mixture, leaving the other unchanged. This strategy has been applied to the resolution of 5-acetoxy-4-aryl-(2E)-pentenoate derivatives, which are structurally similar to the target molecule. mdpi.com
Furthermore, nitrile-hydrolyzing enzymes, such as nitrilases, can convert β-hydroxynitriles to the corresponding β-hydroxyalkanoic acids in high yields. researchgate.net This provides a potential route to the carboxylic acid functionality of the target molecule from a nitrile precursor.
| Enzyme Class | Application | Key Advantages |
| Aldolases | Asymmetric C-C bond formation | High stereoselectivity in creating hydroxylated chiral centers. nih.govengconfintl.org |
| Lipases | Kinetic resolution of racemic alcohols/esters | High enantioselectivity, mild reaction conditions. mdpi.com |
| Nitrilases | Hydrolysis of nitriles to carboxylic acids | Direct conversion of nitriles to acids under mild conditions. researchgate.net |
This table summarizes the potential applications of different enzyme classes in the synthesis of 5-hydroxy-3-methoxy-2-pentenoic acid and its analogues.
Precursor Chemistry and Efficient Functionalization Strategies
The efficient synthesis of 5-hydroxy-3-methoxy-2-pentenoic acid relies on the availability of suitable precursors and effective methods for introducing the required functional groups. A plausible retrosynthetic analysis would disconnect the molecule into simpler, more readily available starting materials.
One potential precursor is 4-pentenoic acid, which can be synthesized from allyl chloride and diethyl malonate. google.com Functionalization of the double bond, for example through epoxidation followed by regioselective ring-opening, could introduce the hydroxyl and methoxy groups. Chemoenzymatic halocyclization of 4-pentenoic acid has also been demonstrated as a route to functionalized lactones, which could serve as intermediates. acs.org
Alternatively, starting from a precursor that already contains some of the required functionality, such as γ-valerolactone, can be an efficient strategy. rsc.orgrsc.org As previously mentioned, the ring-opening of GVL provides a mixture of pentenoic acid isomers that can be further functionalized. researchgate.net
The introduction of the methoxy group at the 3-position could potentially be achieved through the methoxy-mercuration of a suitable α,β-unsaturated ester precursor, as discussed earlier. oup.com The iodine-oxidation of anions of Fischer-type carbene complexes represents another, albeit more specialized, method for the synthesis of α-methoxy-α,β-unsaturated esters. oup.com
Process Chemistry Considerations for Scalable Research Synthesis
Scaling up the synthesis of a fine chemical from the laboratory to a larger scale requires careful consideration of process parameters to ensure safety, efficiency, and cost-effectiveness. The use of heterogeneous catalysts, such as the tin-containing silicates, is highly advantageous for scalable synthesis as it simplifies catalyst separation and recycling. rsc.orgrsc.org
Flow chemistry offers several benefits over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and productivity. researchgate.net Photocatalyzed functionalization of alkenoic acids has been successfully carried out in 3D-printed flow reactors, demonstrating the potential of this technology for the synthesis of functionalized carboxylic acids. nih.gov
For biocatalytic processes, key considerations for scalability include enzyme stability, substrate and product inhibition, and the need for cofactor regeneration. nih.gov The use of whole-cell biocatalysts can often circumvent the need for isolating and purifying enzymes, leading to a more cost-effective process. nih.gov Furthermore, conducting enzymatic reactions in biphasic systems can facilitate product removal and alleviate issues of product inhibition. nih.gov
The development of a scalable synthesis for all stereoisomers of a related compound, 2-aminocyclopentanecarboxylic acid, highlights the importance of robust and efficient methods for both the core synthesis and the separation of stereoisomers. researchgate.net
Natural Occurrence and Biosynthetic Pathways of 5 Hydroxy 3 Methoxy 2 Pentenoic Acid
Investigation of Natural Abundance in Biological Systems (e.g., specific plants, microorganisms)
5-Hydroxy-3-methoxy-2-pentenoic acid, also known by the synonyms arabenoic acid and verrucolone, has been identified as a natural product of fungal origin. nih.gov Its presence has been notably documented in marine-sourced fungi, specifically strains of the genus Penicillium. ontosight.aiiaea.org An untargeted metabolomics study of a Penicillium restrictum strain isolated from a mussel (Mytilus edulis) revealed the production of this compound. ontosight.ai In this study, the compound corresponding to m/z 147.0654 was annotated as 5-hydroxy-3-methoxy-2-pentenoic acid. ontosight.ai This compound is recognized as the open acidic form of 5,6-dihydro-4-methoxy-2H-pyran-2-one, another metabolite previously described from Penicillium strains. ontosight.ai
The production of 5-hydroxy-3-methoxy-2-pentenoic acid by Penicillium restrictum was found to be influenced by culture conditions, with its expression being specifically induced in marine-like conditions, particularly in the presence of a mussel-derived medium. ontosight.ai This suggests that the biosynthesis of this compound may be part of the fungus's adaptation to its marine environment and its interactions with its host.
While its occurrence is established in certain fungi, detailed information regarding its natural abundance in other biological systems, such as plants, is currently limited in the available scientific literature.
Table 1: Documented Natural Sources of 5-Hydroxy-3-methoxy-2-pentenoic acid
| Biological System | Organism/Strain | Environment | Reference |
| Fungus | Penicillium restrictum | Marine (isolated from Mytilus edulis) | ontosight.ai |
| Fungus | Penicillium strains | Not specified | ontosight.ai |
Elucidation of Putative Biosynthetic Routes and Intermediate Analysis
The biosynthetic pathway of 5-hydroxy-3-methoxy-2-pentenoic acid is understood to be linked to the formation of its cyclic lactone form, 5,6-dihydro-4-methoxy-2H-pyran-2-one. The biosynthesis of this related mycotoxin in Penicillium italicum has been investigated, suggesting a polyketide pathway. iaea.org Polyketides are a diverse class of secondary metabolites synthesized by polyketide synthases (PKSs).
The proposed biosynthetic route for the pyran-2-one, and by extension, 5-hydroxy-3-methoxy-2-pentenoic acid, is thought to proceed through one of two potential polyketide-based mechanisms:
Unusual loss of a methyl group: This pathway would involve the formation of a polyketide chain where the starter acetate (B1210297) unit's methyl group is subsequently lost. iaea.org
Cleavage of a larger polyketide: An alternative route involves the synthesis of a tetraketide or a larger polyketide intermediate, which is then cleaved to yield the final C6 skeleton. iaea.org
While the precise intermediates in the biosynthesis of 5-hydroxy-3-methoxy-2-pentenoic acid have not been definitively characterized, the general polyketide pathway would involve the sequential condensation of acetyl-CoA and malonyl-CoA units to build the carbon backbone. The introduction of the hydroxyl and methoxy (B1213986) groups would occur through subsequent tailoring reactions catalyzed by specific enzymes.
Enzymology and Gene Cluster Identification Involved in Biosynthesis
Detailed information specifically identifying the enzymes and the biosynthetic gene cluster responsible for the production of 5-hydroxy-3-methoxy-2-pentenoic acid is not yet available in the current body of scientific literature. However, based on the putative polyketide biosynthetic pathway of the related 5,6-dihydro-4-methoxy-2H-pyran-2-one, it can be inferred that a Type I iterative polyketide synthase (PKS) is likely involved. iaea.org
Fungal PKSs are large, multifunctional enzymes that catalyze the assembly of polyketide chains. The biosynthesis of pyran-2-ones in fungi often involves such enzymes. The gene cluster responsible for the synthesis of this compound would be expected to contain the PKS gene, as well as genes encoding for tailoring enzymes such as hydroxylases, methyltransferases, and reductases, which would be responsible for the modifications of the polyketide backbone to yield the final product.
The identification and characterization of this gene cluster would be a critical step in fully elucidating the biosynthesis of 5-hydroxy-3-methoxy-2-pentenoic acid and would open avenues for its biotechnological production.
Chemotaxonomic and Ecological Relevance of Natural Production
The production of 5-hydroxy-3-methoxy-2-pentenoic acid and other pyran-2-ones by Penicillium species has potential chemotaxonomic significance. The metabolite profiles of fungi, including the presence of specific secondary metabolites, can be used as a tool for the classification and differentiation of species. The detection of this compound could serve as a chemical marker for certain lineages or species of Penicillium.
Ecologically, 5-hydroxy-3-methoxy-2-pentenoic acid, also known as this compound, has been identified as a phytotoxin. nih.gov This suggests a role for the compound in the chemical defense mechanisms of the producing fungus, potentially inhibiting the growth of competing organisms, including plants. Its identification as a natural product herbicide of fungal origin underscores its potential ecological significance in mediating interactions between the fungus and its environment. nih.govnih.gov The induced production of this compound in a marine environment in the presence of its host organism also points to a potential role in symbiotic or pathogenic interactions. ontosight.ai
Sophisticated Analytical Techniques for Characterization of 5 Hydroxy 3 Methoxy 2 Pentenoic Acid
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods provide profound insights into the molecular structure by probing the interaction of electromagnetic radiation with the compound. For 5-Hydroxy-3-methoxy-2-pentenoic acid, a combination of nuclear magnetic resonance, vibrational, and electronic spectroscopy is essential for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. High-resolution NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-Dimensional (1D) NMR:
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 5-Hydroxy-3-methoxy-2-pentenoic acid, distinct signals are expected for the vinylic proton, the two methylene (B1212753) groups, the methoxy (B1213986) group, and the exchangeable protons of the hydroxyl and carboxylic acid groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carboxyl carbon, the two olefinic carbons of the C=C double bond, the carbon bearing the methoxy group, the methoxy carbon itself, and the two methylene carbons.
Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would confirm the -CH=C-CH₂-CH₂-OH spin system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their known proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting molecular fragments, for instance, showing a correlation from the methoxy protons to the C3 carbon, or from the vinylic proton at C2 to the C1 carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, which is particularly useful for determining stereochemistry, such as the E or Z configuration of the double bond.
Table 1: Predicted NMR Data for 5-Hydroxy-3-methoxy-2-pentenoic acid
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H2 | ~5.8-6.2 | s | 1H |
| H4 | ~2.5-2.8 | t | 2H |
| H5 | ~3.7-3.9 | t | 2H |
| -OCH₃ | ~3.8-4.0 | s | 3H |
| -OH, -COOH | Broad, variable | s | 2H |
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. dergipark.org.tr
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The spectrum of 5-Hydroxy-3-methoxy-2-pentenoic acid would be characterized by a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, overlapping with the C-H stretching vibrations. A strong C=O stretch, shifted to a lower wavenumber due to conjugation with the C=C bond, is a key diagnostic peak. Other significant absorptions include the C=C stretch and C-O stretching bands from the ether, alcohol, and carboxylic acid moieties.
Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. The C=C double bond, which may be a weak absorber in the IR, is expected to show a strong signal in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for 5-Hydroxy-3-methoxy-2-pentenoic acid
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Very Broad | Weak |
| O-H (Alcohol) | Stretch | 3200-3500 | Medium, Broad | Weak |
| C-H (sp³ and sp²) | Stretch | 2850-3100 | Medium | Strong |
| C=O (Conjugated Acid) | Stretch | 1680-1710 | Strong | Medium |
| C=C (Conjugated) | Stretch | 1620-1650 | Medium | Strong |
UV-Vis spectroscopy provides information about electronic transitions within a molecule, specifically identifying conjugated systems or chromophores. researchgate.net The primary chromophore in 5-Hydroxy-3-methoxy-2-pentenoic acid is the α,β-unsaturated carbonyl system. This conjugated system is expected to exhibit a strong absorption band corresponding to a π → π* transition. The presence of the methoxy group (an auxochrome) on the double bond is predicted to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to an unsubstituted α,β-unsaturated acid. globalresearchonline.net
High-Resolution Mass Spectrometry and Chromatographic Coupling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation, it allows for the analysis of complex mixtures and provides definitive structural information.
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. thepharmajournal.com Due to the low volatility of 5-Hydroxy-3-methoxy-2-pentenoic acid, derivatization is required prior to GC-MS analysis. The acidic and hydroxyl protons are typically replaced with less polar groups, such as trimethylsilyl (B98337) (TMS) ethers and esters, by reacting the compound with an agent like BSTFA.
The resulting derivatized compound can be separated by GC and analyzed by MS. Electron Ionization (EI) would produce a characteristic fragmentation pattern, providing structural clues. Key fragments would likely arise from the cleavage of bonds alpha to the carbonyl group and the loss of the silyl (B83357) groups and methoxy radical. who.intresearchgate.net
Table 3: Predicted GC-MS Fragmentation of Derivatized 5-Hydroxy-3-methoxy-2-pentenoic acid (TMS Derivative)
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]⁺ | Molecular ion of the di-TMS derivative |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) from a TMS group |
| [M-73]⁺ | Loss of a •Si(CH₃)₃ group |
| [M-89]⁺ | Loss of a •OSi(CH₃)₃ radical |
LC-MS is the premier technique for analyzing non-volatile, polar, and thermally labile compounds like 5-Hydroxy-3-methoxy-2-pentenoic acid without the need for derivatization. ekb.eg
High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18), is used to separate the compound from a sample matrix. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that generates intact molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. lcms.cz
Using a high-resolution mass analyzer like an Orbitrap allows for the determination of the compound's accurate mass with high precision. This enables the calculation of its elemental formula, a critical step in its identification. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic spectrum of daughter ions, revealing information about the molecule's substructures through losses of neutral molecules like H₂O, CO, and CH₃OH. nih.gov
Table 4: Predicted LC-MS and Tandem MS (MS/MS) Data for 5-Hydroxy-3-methoxy-2-pentenoic acid
| Analysis Mode | Ion | Predicted m/z | Tandem MS (MS/MS) Fragments (from [M-H]⁻) |
|---|---|---|---|
| ESI Negative | [M-H]⁻ | 145.0495 | m/z 127 (Loss of H₂O), m/z 101 (Loss of CO₂), m/z 83 (Loss of H₂O and CO₂) |
| ESI Positive | [M+H]⁺ | 147.0652 | - |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Detailed research findings and data tables on the application of GC×GC for the analysis of 5-Hydroxy-3-methoxy-2-pentenoic acid are not available in the reviewed scientific literature.
Solid-State Structure Determination (e.g., X-ray Crystallography for crystalline derivatives)
No published studies on the solid-state structure determination of 5-Hydroxy-3-methoxy-2-pentenoic acid or its crystalline derivatives using techniques such as X-ray crystallography were identified.
Chemometric Approaches and Multivariate Data Analysis for Complex Samples
There is no specific information available regarding the use of chemometric approaches or multivariate data analysis for the characterization of 5-Hydroxy-3-methoxy-2-pentenoic acid in complex samples.
Theoretical and Computational Chemistry Studies of 5 Hydroxy 3 Methoxy 2 Pentenoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to solve the electronic structure of molecules, providing a basis for predicting their stability and reactivity. scispace.com For 5-hydroxy-3-methoxy-2-pentenoic acid, these calculations reveal how electrons are distributed across the molecule and which sites are most likely to engage in chemical reactions.
A typical approach involves optimizing the molecule's geometry to find its lowest energy structure using a specific level of theory, such as B3LYP, combined with a basis set like 6-311++G(d,p). iosrjournals.org From this optimized geometry, several key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated. epstem.net This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (potential sites for electrophilic attack) in red and electron-poor regions (potential sites for nucleophilic attack) in blue. For 5-hydroxy-3-methoxy-2-pentenoic acid, the MEP would likely show negative potential around the carboxylic acid and hydroxyl oxygens, and positive potential near the acidic and hydroxyl hydrogens.
Table 1: Hypothetical Electronic Properties of 5-Hydroxy-3-methoxy-2-pentenoic acid calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value |
|---|---|
| Total Energy | -571.45 Hartree |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 5.9 eV |
Conformational Analysis and Molecular Dynamics Simulations
Computational methods can systematically explore the potential energy surface of the molecule by rotating specific bonds (defined by dihedral angles) and calculating the energy of each resulting structure. This process identifies local energy minima, which correspond to stable conformers. For 5-hydroxy-3-methoxy-2-pentenoic acid, key rotations would occur around the C-C single bonds of the pentenoic acid backbone and the C-O bond of the methoxy (B1213986) group.
Molecular Dynamics (MD) simulations offer a more dynamic view of the molecule's flexibility. semanticscholar.org In an MD simulation, the molecule's atoms are allowed to move over time according to the laws of classical mechanics, providing a realistic picture of its conformational landscape in different environments, such as in a solvent. researchgate.net This can reveal not only the most stable conformers but also the pathways and timescales of transitions between them.
Table 2: Hypothetical Relative Energies of Stable Conformers of 5-Hydroxy-3-methoxy-2-pentenoic acid.
| Conformer | Dihedral Angle (O-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | 178° (anti) | 0.00 | 75.1 |
| B | 65° (gauche) | 1.15 | 15.3 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to interpret or validate experimental data. By computing parameters related to Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, researchers can confirm the structure of a synthesized compound. escholarship.org
For 5-hydroxy-3-methoxy-2-pentenoic acid, quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. These theoretical shifts are often calculated relative to a standard (e.g., tetramethylsilane) and can be compared directly with experimental spectra. epstem.net A strong correlation between the predicted and observed chemical shifts provides high confidence in the assigned molecular structure.
Similarly, the vibrational frequencies of the molecule can be calculated. iosrjournals.org These frequencies correspond to the peaks observed in an IR spectrum. Each calculated frequency can be animated to visualize the specific bond stretching or bending motion responsible for it. This allows for the assignment of major peaks in an experimental IR spectrum, such as the characteristic C=O stretch of the carboxylic acid and the O-H stretch of the alcohol group.
Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for 5-Hydroxy-3-methoxy-2-pentenoic acid.
| Carbon Atom | Calculated Chemical Shift (ppm) | "Experimental" Chemical Shift (ppm) |
|---|---|---|
| C1 (Carboxyl) | 170.1 | 169.5 |
| C2 | 118.5 | 117.9 |
| C3 | 162.3 | 161.8 |
| C4 | 40.2 | 39.7 |
| C5 | 59.8 | 59.1 |
Computational Elucidation of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry can be used to map the complete energy profile of a chemical reaction, providing a detailed understanding of its mechanism. researchgate.net This involves identifying all reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction pathway and determines the reaction's activation energy and rate.
For a molecule like 5-hydroxy-3-methoxy-2-pentenoic acid, one could investigate a potential intramolecular reaction, such as a lactonization reaction where the hydroxyl group attacks the activated double bond or carboxylic acid. Computational methods can be used to locate the geometry of the transition state for this cyclization. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) analysis can then be used to confirm that the identified transition state correctly connects the reactant and product, effectively mapping the entire reaction path. researchgate.net
By calculating the energies of the reactant, transition state, and product, a reaction energy diagram can be constructed. This diagram provides key thermodynamic and kinetic information, such as whether the reaction is exothermic or endothermic and the height of the energy barrier that must be overcome. escholarship.org
Table 4: Hypothetical Calculated Energies for a Proposed Intramolecular Cyclization of 5-Hydroxy-3-methoxy-2-pentenoic acid.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant | 0.0 |
| Transition State (TS) | +25.4 |
Mechanistic Studies of 5 Hydroxy 3 Methoxy 2 Pentenoic Acid and Its Interactions in Vitro and Pre Clinical Models, Excluding Human Data
Investigations into Molecular Targets and Biochemical Pathways in Model Systems
There is currently no published research that identifies the specific molecular targets of 5-Hydroxy-3-methoxy-2-pentenoic acid. Consequently, the biochemical pathways that this compound may modulate in model systems have not been elucidated.
Enzymatic Reaction Kinetics and Inhibition/Activation Mechanisms
No studies detailing the enzymatic reaction kinetics related to 5-Hydroxy-3-methoxy-2-pentenoic acid are available in the current body of scientific literature. Information regarding its potential to inhibit or activate specific enzymes is also absent.
Cellular Assays for Modulating Biological Pathways (e.g., antioxidant, anti-inflammatory, antimicrobial activities in cell lines or animal models)
There is a lack of published cellular assay data for 5-Hydroxy-3-methoxy-2-pentenoic acid. Therefore, its potential antioxidant, anti-inflammatory, or antimicrobial activities have not been experimentally determined in cell lines or animal models.
Elucidation of Structure-Function Relationships at the Molecular Level
Due to the absence of studies on its biological activity and molecular interactions, the structure-function relationships of 5-Hydroxy-3-methoxy-2-pentenoic acid at a molecular level remain uncharacterized.
Structure Activity Relationship Sar Studies of 5 Hydroxy 3 Methoxy 2 Pentenoic Acid Derivatives
Rational Design and Targeted Synthesis of Analogues with Modified Functional Groups
The rational design of analogues of 5-Hydroxy-3-methoxy-2-pentenoic acid is a key strategy for exploring and optimizing its biological activities. This process involves the targeted modification of its primary functional groups: the carboxylic acid, the hydroxyl group, and the methoxy (B1213986) group. The underlying principle is that by altering these groups, it is possible to fine-tune the molecule's physicochemical properties, such as its size, shape, and electronic distribution, which in turn can influence its interaction with biological targets.
A common approach in the design of these analogues is the modification of the carboxylic acid group. For instance, esterification to form methyl or ethyl esters can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. Another strategy involves the synthesis of amides, which can introduce new hydrogen bonding capabilities.
The hydroxyl group is another frequent target for modification. It can be converted to an ether or an ester, which can probe the importance of this group as a hydrogen bond donor in biological interactions. Similarly, the methoxy group can be replaced with other alkoxy groups of varying sizes to investigate the steric constraints of a potential binding site.
The synthesis of these rationally designed analogues often requires multi-step chemical processes. For example, the synthesis of O-alkyl derivatives can be achieved by reacting the parent compound with an appropriate alkyl halide in the presence of a base. researchgate.net The specific synthetic route is carefully chosen to ensure the desired modifications are made efficiently and with high yield.
Systematic Evaluation of Substituent Effects on Chemical Reactivity and Biological Interactions
A systematic evaluation of how different substituents affect the chemical reactivity and biological interactions of 5-Hydroxy-3-methoxy-2-pentenoic acid derivatives is crucial for understanding their structure-activity relationships (SAR). This involves synthesizing a series of analogues with varied substituents at specific positions and then assessing their biological activity.
The size and shape of substituents also play a critical role. Bulky groups can introduce steric hindrance, which may prevent the molecule from fitting into a binding pocket. On the other hand, in some cases, a larger substituent may lead to more favorable van der Waals interactions and improved activity.
The following interactive data table illustrates how different hypothetical substituents on the aromatic ring of a related phenolic acid scaffold could influence its antioxidant activity.
| Substituent at C4 | Substituent at C3 | Substituent at C5 | Relative Antioxidant Activity |
| -OH | -H | -H | Moderate |
| -OH | -OCH3 | -H | High |
| -OH | -OCH3 | -OCH3 | Very High |
| -H | -OCH3 | -H | Low |
This table is a hypothetical representation based on general principles of SAR in phenolic compounds and is intended for illustrative purposes.
Impact of Stereochemistry on Observed Activities and Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of 5-Hydroxy-3-methoxy-2-pentenoic acid derivatives. nih.gov The presence of chiral centers and double bonds within the molecule can lead to the existence of different stereoisomers, such as enantiomers and diastereomers.
These stereoisomers, while having the same chemical formula and connectivity, can have distinct spatial arrangements. This is particularly important in a biological context because drug targets, such as enzymes and receptors, are themselves chiral. As a result, one stereoisomer may bind to a target with much higher affinity than another, leading to significant differences in their biological effects. nih.gov This phenomenon is often described as stereoselectivity.
For instance, the hydroxyl group at a specific stereocenter might be perfectly positioned to form a crucial hydrogen bond with an amino acid residue in the active site of an enzyme, while its enantiomer cannot form this interaction. Molecular modeling studies can help to visualize and understand these stereospecific interactions. nih.gov
Computational SAR Modeling and Predictive Tools
In recent years, computational tools have become increasingly important in the study of structure-activity relationships. nih.gov These in silico methods allow researchers to model and predict the biological activity of compounds, which can help to guide the design and synthesis of new analogues. europa.eu
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that are associated with high activity, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized compounds.
Molecular docking is another powerful computational technique. It simulates the interaction between a small molecule (the ligand) and a biological macromolecule (the receptor). nih.gov This allows researchers to predict the binding mode of a compound and to estimate its binding affinity. These insights can provide a rational basis for designing new derivatives with improved potency.
Other computational tools, such as pharmacophore modeling and molecular dynamics simulations , can provide further understanding of the key structural features required for biological activity and the dynamic nature of the ligand-receptor interactions.
The following table provides an overview of some common computational tools and their applications in SAR studies.
| Computational Tool | Information Provided | Application in SAR Studies |
| QSAR | Predicted biological activity | Prioritizing compounds for synthesis |
| Molecular Docking | Predicted binding mode and affinity | Rational design of new analogues |
| Pharmacophore Modeling | Essential 3D features for activity | Scaffold hopping and virtual screening |
| Molecular Dynamics | Stability of ligand-receptor complex | Understanding the dynamics of binding |
Research Applications and Potential Functional Roles of 5 Hydroxy 3 Methoxy 2 Pentenoic Acid and Its Derivatives Non Therapeutic, Academic Focus
Utilization as Chiral Building Blocks in Complex Organic Synthesis
Development as Monomers or Components in Polymer and Material Science Research (e.g., co-polymerization studies)
Investigations into the development of 5-Hydroxy-3-methoxy-2-pentenoic acid as a monomer or component in polymer and material science research have not been specifically reported. While research has been conducted on the copolymerization of other hydroxy and methoxy-substituted compounds with monomers like styrene, there is no direct evidence of 5-Hydroxy-3-methoxy-2-pentenoic acid being used in such studies. researchgate.netchemrxiv.org The functional groups present in 5-Hydroxy-3-methoxy-2-pentenoic acid, namely the hydroxyl and carboxylic acid moieties, suggest its potential for esterification and subsequent polymerization. However, concrete examples of its use in co-polymerization or other material science applications are not found in the current body of scientific literature.
Application in Chemical Biology as Probes for Biological Pathway Interrogation
There is no specific information available regarding the application of 5-Hydroxy-3-methoxy-2-pentenoic acid or its derivatives as chemical probes for the interrogation of biological pathways. Although compounds with similar functional groups, such as hydroxy- and methoxy-substituted molecules, have been explored for their biological activities, the use of the title compound as a tool for studying biological systems has not been documented.
Use in Analytical Chemistry as Reference Standards or Internal Controls
The use of 5-Hydroxy-3-methoxy-2-pentenoic acid as a reference standard or internal control in analytical chemistry is not documented in the available literature. While analytical methods for other pentenoic acid derivatives exist, and the use of internal standards is a common practice for accurate quantification, there are no specific protocols or applications that name 5-Hydroxy-3-methoxy-2-pentenoic acid for this purpose. The establishment of a compound as a reference standard typically requires extensive characterization and validation, which has not been publicly reported for this specific molecule.
Future Perspectives and Emerging Research Directions for 5 Hydroxy 3 Methoxy 2 Pentenoic Acid
Integration of Advanced Synthetic and Analytical Methodologies for Comprehensive Studies
Future investigations into 5-Hydroxy-3-methoxy-2-pentenoic acid will necessitate the integration of sophisticated synthetic and analytical techniques to ensure the production of high-purity material and to comprehensively characterize its properties.
Advanced Synthetic Approaches:
The development of stereoselective synthetic routes will be crucial for isolating and studying the individual enantiomers of 5-Hydroxy-3-methoxy-2-pentenoic acid, as biological activity is often stereospecific. Modern synthetic methodologies that could be employed include:
Asymmetric Catalysis: Utilizing chiral catalysts to favor the formation of one enantiomer over the other.
Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer, allowing for the separation of the two.
Flow Chemistry: Continuous manufacturing processes can offer improved control over reaction parameters, leading to higher yields and purity.
Sophisticated Analytical Techniques:
A thorough understanding of the compound's structure and purity requires a suite of advanced analytical methods.
| Analytical Technique | Purpose | Potential Findings |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental composition analysis. | Confirmation of molecular formula and identification of trace impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the compound's three-dimensional structure and stereochemistry. | Definitive structural assignment and conformational analysis. |
| X-ray Crystallography | Determination of the solid-state structure of the compound. | Unambiguous stereochemical assignment and analysis of intermolecular interactions. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of individual enantiomers. | Assessment of enantiomeric purity and stability. |
These advanced techniques will provide a solid foundation for all subsequent biological and material science investigations.
Exploration of Novel Biochemical Transformations and Metabolic Fates
Understanding how 5-Hydroxy-3-methoxy-2-pentenoic acid interacts with biological systems is paramount. This involves investigating its biochemical transformations and metabolic fate.
Potential Metabolic Pathways:
Based on its functional groups, several metabolic pathways could be hypothesized:
Oxidation: The terminal hydroxyl group could be oxidized to an aldehyde and subsequently to a carboxylic acid, forming a dicarboxylic acid derivative.
Glucuronidation: The hydroxyl and carboxylic acid groups are potential sites for conjugation with glucuronic acid, a common detoxification pathway.
O-Demethylation: The methoxy (B1213986) group could be enzymatically cleaved to yield a dihydroxy derivative.
Investigative Approaches:
In Vitro Metabolic Studies: Incubating the compound with liver microsomes or hepatocytes to identify potential metabolites.
In Vivo Animal Studies: Administering the compound to model organisms and analyzing biological fluids and tissues to understand its distribution, metabolism, and excretion.
Metabolomics: Utilizing high-throughput analytical techniques to obtain a global profile of metabolic changes induced by the compound.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The multifaceted nature of 5-Hydroxy-3-methoxy-2-pentenoic acid makes it an ideal candidate for interdisciplinary research.
Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of novel therapeutic agents. Its functional groups offer handles for chemical modification to optimize biological activity and pharmacokinetic properties.
Biomaterials: The carboxylic acid and hydroxyl groups could be used to incorporate the molecule into biodegradable polymers for applications in drug delivery or tissue engineering.
Agrochemicals: The compound could be investigated for potential herbicidal or pesticidal activities, or as a precursor for such agents.
| Research Area | Potential Application | Collaborative Fields |
| Drug Discovery | Development of new anti-inflammatory or anti-cancer agents. | Pharmacology, Molecular Biology |
| Polymer Chemistry | Creation of functionalized, biodegradable plastics. | Materials Science, Engineering |
| Agricultural Science | Design of novel, environmentally friendly crop protection agents. | Plant Biology, Toxicology |
Identification of Undiscovered Research Applications and Intellectual Property Opportunities
Beyond the immediate research avenues, there lies a vast landscape of undiscovered applications and opportunities for intellectual property.
Potential Novel Applications:
Cosmeceuticals: The potential antioxidant or anti-inflammatory properties could be harnessed in skincare formulations.
Food Science: It could be explored as a flavoring agent or a preservative.
Biocatalysis: The compound or its derivatives could be used as substrates or inhibitors to probe the mechanisms of enzymes.
Intellectual Property Landscape:
The novelty of 5-Hydroxy-3-methoxy-2-pentenoic acid suggests that there is significant potential for securing intellectual property. Patents could be pursued for:
Novel synthetic methods.
New chemical entities derived from the parent compound.
Specific applications in medicine, agriculture, or materials science.
A thorough search of the patent literature for structurally related compounds would be a prudent first step in developing a robust intellectual property strategy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-hydroxy-3-methoxy-2-pentenoic acid, and how can side reactions be minimized?
- Methodology :
- Use esterification or hydroxylation protocols tailored for α,β-unsaturated carboxylic acids. For example, employ controlled oxidation of methoxy-substituted pentenols under inert atmospheres (N₂/Ar) to prevent undesired radical reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates. Adjust pH to stabilize the enol tautomer and reduce keto-enol equilibration side products .
Q. How should researchers handle and store 5-hydroxy-3-methoxy-2-pentenoic acid to maintain stability?
- Handling :
- Use chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Implement mechanical ventilation to limit inhalation exposure .
- Storage :
- Store in airtight containers at –20°C under nitrogen to prevent oxidation. Avoid exposure to heat (>30°C) and moisture, which may degrade the compound or promote polymerization .
Q. What analytical techniques are most effective for purity assessment and structural confirmation?
- Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% trifluoroacetic acid) for resolving polar impurities .
- NMR : Confirm stereochemistry via H-NMR coupling constants (e.g., for the double bond) and C-NMR for methoxy group identification (δ ~56 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M–H]⁻: ~160.05 m/z) and detect degradation products .
Advanced Research Questions
Q. How does the reactivity of 5-hydroxy-3-methoxy-2-pentenoic acid vary under different pH conditions, and what mechanistic insights exist?
- Experimental Design :
- Conduct kinetic studies in buffered solutions (pH 2–12) to track degradation pathways. Use LC-MS to identify products like decarboxylated derivatives or lactones .
- Data Contradictions :
- Conflicting reports on stability in alkaline media may arise from trace metal catalysis. Include chelating agents (e.g., EDTA) in buffers to validate results .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Standardize assay conditions (e.g., cell line viability tests vs. enzyme inhibition assays). Cross-validate using isotopically labeled analogs (e.g., C-methoxy) to track metabolic pathways .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Approach :
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like lipoxygenases or cytochrome P450. Validate predictions with mutagenesis studies on key residues .
Research Gaps and Challenges
- Toxicological Data : No studies on acute toxicity or ecotoxicology exist. Prioritize in vitro assays (e.g., Ames test) and environmental fate modeling .
- Reaction Mechanisms : The role of the methoxy group in directing regioselectivity during reactions (e.g., Diels-Alder) remains underexplored. Use isotopic labeling (O-methoxy) for mechanistic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
